molecular formula C18H11Cl2N3 B15059859 2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile

2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile

Cat. No.: B15059859
M. Wt: 340.2 g/mol
InChI Key: QCWQGHAETNZAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group at the 2-position, a 3,4-dichlorophenyl group at the 6-position, and a phenyl group at the 4-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-phenylpyrimidine: Similar in structure but lacks the 3,4-dichlorophenyl group.

    4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Contains an indole group instead of the nicotinonitrile core.

    4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine: Similar but with different substituents on the pyrimidine ring.

Uniqueness

2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile is unique due to the presence of both the 3,4-dichlorophenyl and phenyl groups on the nicotinonitrile core

Properties

Molecular Formula

C18H11Cl2N3

Molecular Weight

340.2 g/mol

IUPAC Name

2-amino-6-(3,4-dichlorophenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H11Cl2N3/c19-15-7-6-12(8-16(15)20)17-9-13(11-4-2-1-3-5-11)14(10-21)18(22)23-17/h1-9H,(H2,22,23)

InChI Key

QCWQGHAETNZAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.